Bisphenol AF

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application: Crosslinking Agent for Fluoroelastomers

Specific Scientific Field: Materials Science and Polymer Chemistry

Summary: BPAF is commonly used as a crosslinking agent for certain fluoroelastomers. These elastomers are essential in applications requiring high-temperature resistance, chemical stability, and durability. Fluoroelastomers find use in seals, gaskets, O-rings, and other components exposed to aggressive environments.

Experimental Procedures: The crosslinking process involves mixing BPAF with the fluoroelastomer matrix and then subjecting the mixture to heat or radiation. The crosslinking reaction forms strong covalent bonds between polymer chains, enhancing the material’s mechanical properties.

Results: The crosslinked fluoroelastomers exhibit improved resistance to heat, chemicals, and wear. They maintain their elasticity and integrity even at elevated temperatures, making them suitable for aerospace, automotive, and industrial applications .

Application: Monomer for Specialty Polymers

Specific Scientific Field: Polymer Chemistry and Materials Engineering

Summary: BPAF serves as a monomer in the synthesis of various specialty polymers, including polyimides, polyamides, polyesters, and polycarbonate copolymers. These polymers find use in diverse applications due to their unique properties.

Experimental Procedures: Researchers polymerize BPAF with other monomers to create these specialty polymers. The specific synthesis methods vary depending on the desired properties of the final material.

Results: Specialty polymers containing BPAF exhibit characteristics such as high-temperature stability, excellent mechanical strength, and resistance to chemicals. They are used in high-performance composites, electronic materials, gas-permeable membranes, and other advanced applications .

Application: Ecological Risk Assessment

Specific Scientific Field: Environmental Toxicology and Aquatic Ecology

Summary: Recent studies have investigated the toxic effects of BPAF exposure on aquatic organisms. Researchers focused on female marine medaka (Oryzias melastigma) to assess the ecological risks associated with BPAF.

Experimental Procedures: Female marine medaka were exposed to BPAF at a concentration of 188.33 μg/L for 30 days. Various endpoints, including reproductive health, growth, and behavior, were monitored.

Results: The study revealed adverse effects on female marine medaka, highlighting the ecological risks posed by BPAF in aquatic environments .

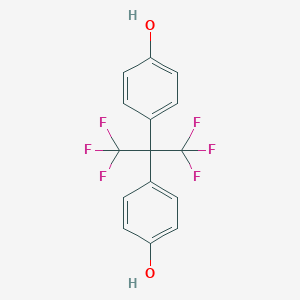

Bisphenol AF is a fluorinated organic compound and an analogue of bisphenol A, where the two methyl groups are replaced by trifluoromethyl groups. It typically appears as a white to light-gray powder and is recognized for its unique chemical structure, which influences its properties and applications. Bisphenol AF is classified as an endocrine-disrupting chemical, particularly affecting hormonal pathways in biological systems .

Similar to BPA, BPAF might act as an endocrine disruptor by mimicking the hormone estrogen. It can potentially bind to estrogen receptors in cells, affecting various biological processes []. However, the specific mechanism and potency of BPAF's endocrine disrupting activity require further research [].

Bisphenol AF has been shown to interact with estrogen receptors, specifically activating estrogen receptor alpha while having minimal effect on estrogen receptor gamma. This selective binding suggests that bisphenol AF could have distinct biological effects compared to other bisphenols. Studies indicate that it can induce DNA damage, as evidenced by increased levels of γH2AX foci, which are markers for DNA double-strand breaks . The compound also demonstrates cytotoxicity in various cell lines, including liver and breast cancer cells, at certain concentrations .

The primary method for synthesizing bisphenol AF involves the reaction of phenol with hexafluoroacetone in the presence of a catalyst. This reaction can be optimized for yield and purity through variations in temperature, pressure, and catalyst type. Alternative methods may involve using different fluorinated precursors or adjusting the reaction environment to enhance specific properties of the resulting compound .

Each of these compounds exhibits varying degrees of endocrine activity and toxicity profiles. Bisphenol AF's unique trifluoromethyl substitution sets it apart from these analogues, influencing its reactivity and biological interactions significantly .

Research has demonstrated that bisphenol AF can significantly affect cellular processes. For instance, it has been shown to increase reactive oxygen species levels and alter intracellular calcium levels in treated cells. These findings suggest potential implications for oxidative stress and cellular signaling pathways associated with endocrine disruption . Furthermore, comparative studies indicate that bisphenol AF may induce more significant cytotoxic effects than other bisphenols like bisphenol A or bisphenol S under similar conditions .

Bisphenol AF exists as a white to light-gray powder with distinct fluorinated characteristics that differentiate it from its parent compound, bisphenol A. The molecular formula C₁₅H₁₀F₆O₂ corresponds to a molecular weight of 336.23 g/mol, with the CAS registry number 1478-61-1. The compound exhibits a melting point range of 160-163°C and a boiling point of approximately 400°C. Unlike many organic compounds, BPAF demonstrates insolubility in water while showing slight solubility in organic solvents such as dimethyl sulfoxide and methanol.

The structural modification from bisphenol A involves the replacement of methyl groups with trifluoromethyl groups, creating a symmetrical fluorinated diphenol structure. This fluorination significantly alters the compound's chemical and physical properties, contributing to enhanced thermal stability and chemical resistance. The compound crystallizes in the monoclinic space group, though specific crystallographic details for BPAF differ from those reported for bisphenol A due to the presence of fluorine atoms.

Table 1: Physical and Chemical Properties of Bisphenol AF

Physical Description

Color/Form

XLogP3

Boiling Point

Density

LogP

Melting Point

159- 162 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 52 of 210 companies. For more detailed information, please visit ECHA C&L website;

Of the 16 notification(s) provided by 158 of 210 companies with hazard statement code(s):;

H315 (84.18%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (14.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (85.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (38.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (14.56%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (12.66%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H373 (14.56%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (51.27%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (65.82%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mechanism of Action

/The researchers/ report that the mechanisms by which biphenol A (BPA) and two congeners, bisphenol AF and bisphenol C (BPC), bind to and activate estrogen receptors (ER) alpha and beta differ from that used by 17beta-estradiol. /The researchers/ show that bisphenols act as partial agonists of ERs by activating the N-terminal activation function 1 regardless of their effect on the C-terminal activation function 2, which ranges from weak agonism (with BPA) to antagonism (with BPC). Crystallographic analysis of the interaction between bisphenols and ERs reveals two discrete binding modes, reflecting the different activities of compounds on ERs. BPA and 17beta-estradiol bind to ERs in a similar fashion, whereas, with a phenol ring pointing toward the activation helix H12, the orientation of BPC accounts for the marked antagonist character of this compound. Based on structural data, we developed a protocol for in silico evaluation of the interaction between bisphenols and ERs or other members of the nuclear hormone receptor family, such as estrogen-related receptor gamma and androgen receptor, which are two known main targets of bisphenols. ...

Vapor Pressure

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Plastic material and resin manufacturing

Rubber product manufacturing

Synthetic rubber manufacturing

Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-: ACTIVE

Clinical Laboratory Methods

Interactions

The estrogenic activities of BPA, BPAF, BPAP, BPF were tested based on recombinant gene yeast assay. Six mixtures were designed based on the result of the test,each of which had an equitoxic ratio ray (EC10 or EC50). The EC50 values are 6.81 x 10(-6) mol x L(-1), 7.44 x 10(-7) mol x L(-1), 1.43 x 10(-5) mol x L(-1), 7.52 x 10(-6) mol x L(-1) for BPA, BPAF, BPAP and BPF respectively,which reveals that the estrogenic activities order among the four bisphenols was BPAF> BPA> BPF> BPAP. The experiment shows that when BPA mixes with BPAF, BPAP and BPF in different ratios individually, different combination effects are produced. It reveals that the combined ratios of the components may affect the combined effect. The dose addition model and the independent action model are used to identify the combined effect. They are testified to be more intuitionistic and more comprehensive than other joint effect indices.